trans-3-(Dimethylamino)-4-piperidinol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-3-(Dimethylamino)-4-piperidinol dihydrochloride: is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its unique structural properties and reactivity, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(Dimethylamino)-4-piperidinol dihydrochloride typically involves the reaction of piperidone with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the pure compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Quality control measures are implemented at various stages to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions: trans-3-(Dimethylamino)-4-piperidinol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols; reactions are conducted in the presence of a suitable base or catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions result in various substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, trans-3-(Dimethylamino)-4-piperidinol dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, the compound is used to study the effects of dimethylamino groups on biological systems. It serves as a model compound for investigating the interactions between small molecules and biological targets.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is studied for its effects on various biological pathways and its potential as a lead compound for drug development.
Industry: In industrial applications, the compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of trans-3-(Dimethylamino)-4-piperidinol dihydrochloride involves its interaction with specific molecular targets in biological systems. The dimethylamino group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and selectivity towards target proteins or enzymes. The compound may act as an inhibitor or activator of specific pathways, depending on its structural configuration and the nature of the target.
Comparison with Similar Compounds
trans-3-(Dimethylamino)acrylonitrile: This compound shares the dimethylamino group but differs in its overall structure and reactivity.
trans-4-(Dimethylamino)-3-pyrrolidinol dihydrochloride: Another similar compound with a different ring structure, affecting its chemical properties and applications.
Uniqueness: trans-3-(Dimethylamino)-4-piperidinol dihydrochloride is unique due to its specific structural arrangement, which imparts distinct reactivity and biological activity
Properties
CAS No. |
2209078-76-0 |
---|---|
Molecular Formula |
C7H17ClN2O |
Molecular Weight |
180.67 g/mol |
IUPAC Name |
(3S,4S)-3-(dimethylamino)piperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C7H16N2O.ClH/c1-9(2)6-5-8-4-3-7(6)10;/h6-8,10H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1 |
InChI Key |
KQVUHVKUQQMOQY-LEUCUCNGSA-N |
SMILES |
CN(C)C1CNCCC1O.Cl.Cl |
Isomeric SMILES |
CN(C)[C@H]1CNCC[C@@H]1O.Cl |
Canonical SMILES |
CN(C)C1CNCCC1O.Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.